molecular formula C22H19NO3 B12449778 (2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide

(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide

Cat. No.: B12449778
M. Wt: 345.4 g/mol
InChI Key: ASHPRZYGCOMVHO-UHFFFAOYSA-N
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Description

(2E)-3-(2-{[1,1’-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a hydroxyprop-2-enamide moiety

Chemical Reactions Analysis

(2E)-3-(2-{[1,1’-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

(2E)-3-(2-{[1,1’-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide can be compared with similar compounds such as 2-(2-(Dimethylamino)ethoxy)ethanol and 2-Pyrrolidin-2-ylpyridine. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. For example, 2-(2-(Dimethylamino)ethoxy)ethanol is a polyfunctional compound with a tertiary amine, ether, and hydroxyl functionality, while 2-Pyrrolidin-2-ylpyridine contains a pyridine ring and a pyrrolidine ring .

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide

InChI

InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24)

InChI Key

ASHPRZYGCOMVHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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